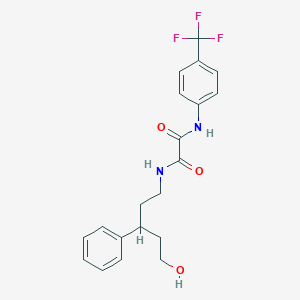

N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, commonly known as HPPPO, is a synthetic compound that has gained significant attention in the field of biomedical research. HPPPO is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in various physiological processes such as pain sensation, thermoregulation, and inflammation.

Applications De Recherche Scientifique

Chiral Oxime Ethers in Asymmetric Synthesis

Research demonstrates the utility of chiral oxime ethers in asymmetric synthesis, showing that organolithium or Grignard reagents added to aldehyde oximes in the presence of boron trifluoride–diethyl ether can form hydroxylamines with high diastereoselectivity. This method could potentially be applied to synthesize derivatives of N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide for studying their biological activity or physical properties (Hunt et al., 1999).

Pharmacokinetics and Metabolism of Selective Androgen Receptor Modulators

A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator provides a framework for investigating the metabolic pathways, pharmacokinetics, and potential therapeutic applications of N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide. Understanding these aspects could guide the development of new drugs or diagnostic agents (Di Wu et al., 2006).

Metal-Organic Frameworks (MOFs) for Photoluminescence and Magnetic Properties

A study on lanthanide-based metal-organic frameworks (Ln-MOFs) highlights the potential of using oxalamide derivatives in constructing MOFs with specific photoluminescence and magnetic properties. These properties are crucial for applications in sensing, imaging, and electronic devices. The methodology and insights from this study could be explored for synthesizing MOFs using N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide or its derivatives (Luo et al., 2018).

Novel Synthetic Approaches and Chemical Stability

Research focusing on the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes presents a novel synthetic approach that could be applicable to the synthesis and study of N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide. Understanding the structural characteristics and stability of these complexes can provide insights into designing more stable and effective compounds for various applications (Basu Baul et al., 2009).

Propriétés

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-N'-[4-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O3/c21-20(22,23)16-6-8-17(9-7-16)25-19(28)18(27)24-12-10-15(11-13-26)14-4-2-1-3-5-14/h1-9,15,26H,10-13H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVHKNUFCIOOPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one](/img/structure/B2702904.png)

![ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2702905.png)

![1-[(3Ar,8aS)-7,7-dimethyl-3,3a,4,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-5-yl]prop-2-en-1-one](/img/structure/B2702913.png)

![N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2702918.png)

![3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2702919.png)

![3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2702920.png)